molecular formula C9H11N B1676919 N-Allylaniline CAS No. 589-09-3

N-Allylaniline

Cat. No.: B1676919
CAS No.: 589-09-3
M. Wt: 133.19 g/mol
InChI Key: LQFLWKPCQITJIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Allylaniline, a type of phenylalkylamine , primarily targets the Lysozyme in Enterobacteria phage T4 . Lysozymes are enzymes that play a crucial role in the defense against bacterial infections by breaking down their cell walls .

Mode of Action

It’s known that this compound acts as a metal complex . This suggests that it may interact with its targets through metal ions, which can influence various biochemical reactions.

Biochemical Pathways

Given its classification as a phenylalkylamine , it may influence pathways related to amine metabolism

Result of Action

As a metal complex , it may influence various cellular processes that involve metal ions.

Action Environment

The influence of environmental factors on this compound’s action, efficacy, and stability is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its action. For instance, its boiling point is 218-220°C , suggesting that high temperatures may lead to its evaporation

Safety and Hazards

N-Allylaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-8-10-9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFLWKPCQITJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022065
Record name N-Allylaniline
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

589-09-3
Record name N-2-Propen-1-ylbenzenamine
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Record name N-Allylaniline
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Record name N-Allylaniline
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Record name N-Allylaniline
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Record name N-allylaniline
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Synthesis routes and methods

Procedure details

N-Allylaniline [NMR (200 MHz, DMSO-d6): δ3.68 (t, J=5.2 Hz, 2H); 5.10 (d, J=10.2 Hz, 1H); 5.23 (d, J=17.2 Hz, 1H); 5.78 (br s, 1H); 5.75-5.97 (m, 1H); 6.52 (t, J=7.3 Hz, 2H); 6.56 (d, J=7.8 Hz, 2H); 7.06 (t, J=7.3 Hz, 2H)] was prepared from aniline and allyl bromide via trifluoroacetanilide using the general method described by Hodge (Harland, P.A.; Hodge, P; Maughan, W.; Wildsmith, E. Synthesis, 1984, 941).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Allylaniline?

A1: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol.

Q2: Are there any notable spectroscopic data for this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These techniques provide information about the compound's structure, including the presence of specific functional groups (e.g., the aromatic ring, the allyl group, and the N-H bond).

Q3: What is a common method for synthesizing this compound?

A3: A prominent method for synthesizing this compound is the reductive allylboration of aromatic nitro compounds using triallylborane. [, ] This reaction offers a new approach to accessing this compound and its N,N-diallyl derivative.

Q4: Can this compound be synthesized directly from allyl alcohols?

A4: Yes, research has shown that this compound can be synthesized directly from allyl alcohols through a palladium-catalyzed reaction with aniline. [, ] This reaction is significantly enhanced by the presence of titanium(IV) isopropoxide and molecular sieves.

Q5: What is a key characteristic reaction of this compound?

A5: A key characteristic reaction of this compound is its ability to undergo the 3-aza-Cope rearrangement. This reaction typically requires high temperatures but can be promoted by Lewis acids at lower temperatures, leading to the formation of indoline derivatives. [, ]

Q6: How does the presence of substituents affect the 3-aza-Cope rearrangement of this compound?

A6: Research suggests that substituents on the aromatic ring can influence the rate and selectivity of the 3-aza-Cope rearrangement. For instance, a methoxy substituent para to the N-allyl group can slow down the reaction, while a meta substituent can accelerate the reaction rate and introduce site selectivity on the aromatic ring. []

Q7: Can this compound be used to synthesize benzothiazole derivatives?

A7: Yes, this compound derivatives bearing a halogen atom at the 2-position can react with potassium sulfide (K2S) in DMF to produce benzothiazoles. [] The trisulfur radical anion (S3•–), generated in situ from K2S, initiates the reaction, resulting in the formation of two new C-S bonds and heteroaromatization via radical cyclization and H-shift.

Q8: Can this compound be utilized in the synthesis of indoles?

A8: Yes, this compound serves as a valuable precursor in various indole synthesis pathways. For example, it can undergo a thermal rearrangement followed by oxidation and a ruthenium-catalyzed isomerization to yield indoles. [] Additionally, reacting this compound derivatives with alkoxyamines under radical conditions can also lead to the formation of indolines, which can be further converted to indoles. []

Q9: Can this compound participate in reactions with diazo compounds?

A9: Yes, this compound reacts with diazo compounds in the presence of rare-earth metal triflates, resulting in the formation of products that involve a [, ]-sigmatropic rearrangement of an intermediate ylide. [] Interestingly, the reaction proceeds through a different pathway in the absence of rare-earth metal triflates, leading to a [, ]-sigmatropic rearrangement.

Q10: Does this compound exhibit any catalytic activity itself?

A10: While this compound itself is not generally recognized as a catalyst, its unique reactivity makes it a valuable building block in organic synthesis. The reactions it participates in can be catalyzed by various metal complexes, Lewis acids, or radical initiators. For instance, palladium complexes can catalyze the reaction between this compound and simple ethers to construct ether-substituted dihydroisoquinolinones and indolines. []

Q11: Have computational methods been employed in studying this compound and its reactions?

A11: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the mechanisms of reactions involving this compound derivatives. For instance, DFT studies provided insight into the mechanistic pathway of the palladium(II)-catalyzed C-H alkenylation reaction of this compound, highlighting the crucial role of protecting group coordination in controlling regioselectivity. []

Q12: What are the potential applications of this compound derivatives in materials science?

A12: this compound can be utilized in the functionalization of polymers. For example, it has been used to modify atactic polypropylene through reactions initiated by dicumyl peroxide. [] Additionally, this compound can be polymerized in the presence of ammonium sulfide to create sulfur-bridged polyaniline coatings on iron anodes. []

Q13: Does the pyrolysis of this compound follow a specific mechanism?

A13: The pyrolysis of this compound is primarily governed by a radical scission mechanism. [] This is in contrast to N-allyl N,N-dialkylamines, which tend to undergo fragmentation via a concerted retro-ene process.

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